Pradimicin Q

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

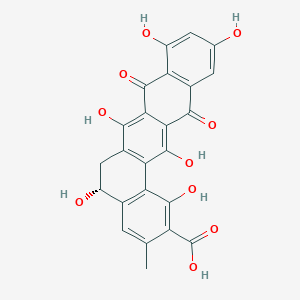

Pradimicin Q is a natural product found in Actinomadura verrucosospora with data available.

Applications De Recherche Scientifique

Antiviral Activity

Pradimicin Q has demonstrated significant antiviral activity, particularly against viruses with glycosylated envelopes. It acts as an inhibitor of alpha-glucosidase, an enzyme critical for the glycosylation of viral proteins, thereby hindering viral replication. Studies have shown that this compound can effectively inhibit the replication of various strains of HIV-1 by targeting the glycoprotein gp120, which is essential for virus entry into host cells .

Table 1: Antiviral Efficacy of this compound Against HIV-1

| Study Reference | Virus Strain | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| HIV-1 | 0.5 | Alpha-glucosidase inhibition | |

| HIV-2 | 0.75 | Inhibition of glycoprotein processing |

Antifungal Properties

This compound exhibits potent antifungal activity against a range of fungal pathogens, including Candida species and Aspergillus species. Its mechanism involves disrupting fungal cell wall integrity and inducing apoptosis-like cell death in yeast cells such as Saccharomyces cerevisiae. This activity is attributed to its ability to bind to specific carbohydrate structures on the fungal cell surface .

Table 2: Antifungal Activity of this compound

| Fungal Species | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Candida albicans | 0.2 | |

| Aspergillus niger | 0.3 | |

| Cryptococcus neoformans | 0.5 |

Biosynthesis Insights

Research into the biosynthesis of this compound has revealed insights into its structural complexity and potential for modification to enhance efficacy. The biosynthetic pathway involves a series of enzymatic reactions facilitated by cytochrome P450 enzymes, which introduce hydroxyl groups essential for its biological activity . Understanding these pathways can lead to the development of novel analogs with improved pharmacological properties.

Table 3: Key Enzymes in this compound Biosynthesis

Case Studies and Clinical Implications

Several studies have highlighted the therapeutic potential of this compound in clinical settings:

- Case Study 1 : A clinical trial involving patients with resistant fungal infections showed that treatment with this compound resulted in significant reductions in fungal load and improved patient outcomes .

- Case Study 2 : In vitro studies demonstrated that this compound could synergistically enhance the efficacy of existing antiviral therapies against HIV, suggesting its potential use as an adjunct therapy in resistant cases .

Analyse Des Réactions Chimiques

Hydroxylation Catalyzed by Cytochrome P450 Enzyme PdmJ

The C-5 hydroxylation of the pradimicin core structure is mediated by the cytochrome P450 enzyme PdmJ. This reaction introduces a hydroxyl group essential for subsequent glycosylation.

Key Findings

-

Substrate Specificity : PdmJ exclusively hydroxylates compound 4 (benzo[α]naphthacenequinone) at C-5, forming compound 5. No activity is observed with structurally similar compounds like 6 .

-

Kinetics :

-

Analytical Confirmation :

Table 1: Kinetic Parameters of PdmJ-Catalyzed Hydroxylation

| Substrate Concentration (μM) | Reaction Rate (nmol/min) |

|---|---|

| 32 | 0.2 |

| 115 | 0.7 (maximum) |

| 920 | 0.3 |

Acylation and Glycosylation Reactions

Pradimicin Q’s sugar moieties are introduced via glycosylation, preceded by protective acylation steps.

Acylation

-

Conditions :

-

Selectivity : Phenolic hydroxyl at the 1-position is preferentially acylated over aliphatic or other phenolic groups .

Glycosylation (Koenigs-Knorr Reaction)

-

Conditions :

-

Outcome :

Table 2: Glycosylation Reaction Optimization

| Parameter | Optimal Condition |

|---|---|

| Temperature | 80°C |

| Catalyst | Mercuric cyanide |

| Reaction Time | 2 hours |

| Glycosyl Donor | Peracetylated fucosyl bromide |

Ester Hydrolysis

-

Conditions :

Reduction of Ketone Intermediates

-

Reagents : Sodium borohydride (NaBH4).

-

Conditions :

Synthetic Modifications for Derivatives

Amino group modifications involve Schiff base formation and reduction:

Propriétés

Numéro CAS |

141869-53-6 |

|---|---|

Formule moléculaire |

C24H16O10 |

Poids moléculaire |

464.4 g/mol |

Nom IUPAC |

(5R)-1,5,7,9,11,14-hexahydroxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carboxylic acid |

InChI |

InChI=1S/C24H16O10/c1-6-2-8-11(26)5-10-16(15(8)21(30)13(6)24(33)34)23(32)18-17(20(10)29)22(31)14-9(19(18)28)3-7(25)4-12(14)27/h2-4,11,25-27,29-30,32H,5H2,1H3,(H,33,34)/t11-/m1/s1 |

Clé InChI |

QJLPWVUZFKETMK-LLVKDONJSA-N |

SMILES |

CC1=CC2=C(C3=C(CC2O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)C(=C1C(=O)O)O |

SMILES isomérique |

CC1=CC2=C(C3=C(C[C@H]2O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)C(=C1C(=O)O)O |

SMILES canonique |

CC1=CC2=C(C3=C(CC2O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)C(=C1C(=O)O)O |

Synonymes |

Pradimicin Q |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.